Perimycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Perimycin, also known as aminomycin and fungimycin, is a polyene antibiotic produced by Streptomyces coelicolor var. aminophilus . It exhibits antifungal properties .

Synthesis Analysis

Perimycin is obtained by the microbiological synthesis route using Streptomyces coelicolor var. aminophilus . The structure and the physicochemical and biomedical properties of perimycin have been studied in detail .Molecular Structure Analysis

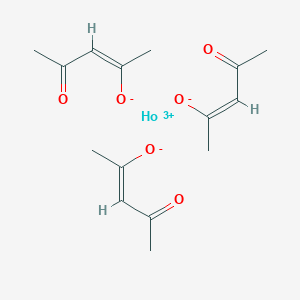

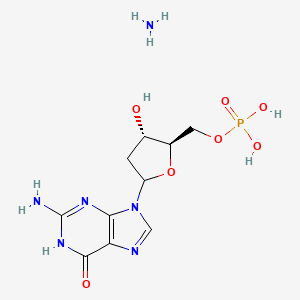

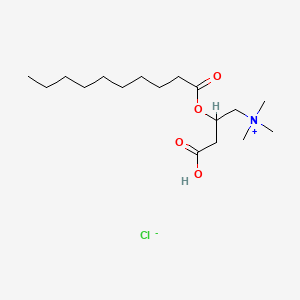

Perimycin is a heptaene macrolide antibiotic . It consists of a polyketide core with a perosamine sugar moiety . The variations occur at the end of the core opposite the perosamine moiety .Chemical Reactions Analysis

Perimycin is soluble in dimethyl sulfoxide, dimethylformamide, and lower fatty acids; it is soluble in methanol when hot and in the presence of water in lower aliphatic alcohols, pyridine, tetrahydrofuran, acetone, and dioxane and is insoluble in water, petroleum ether, ethyl acetate, and benzene .Physical And Chemical Properties Analysis

Perimycin is an amorphous, golden-yellow solid . It has a molar mass of 1097.33 g/mol . It is soluble in various solvents but insoluble in water, petroleum ether, ethyl acetate, and benzene .Safety and Hazards

Zukünftige Richtungen

Eigenschaften

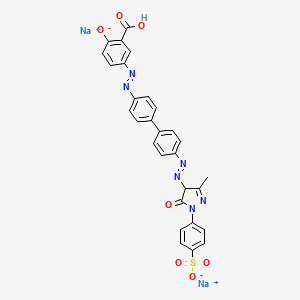

| { "Design of the Synthesis Pathway": "The synthesis pathway of Perimycin involves the condensation of two molecules of 3-amino-5-hydroxybenzoic acid followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "3-amino-5-hydroxybenzoic acid", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrate", "Sodium carbonate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Conversion of 3-amino-5-hydroxybenzoic acid to diazonium salt using sodium nitrite and hydrochloric acid.", "Step 2: Treatment of the diazonium salt with sodium hydroxide to form the corresponding phenol.", "Step 3: Condensation of two molecules of the phenol using sulfuric acid as a catalyst to form a dimer.", "Step 4: Cyclization of the dimer using sodium nitrate and sulfuric acid to form the final product.", "Step 5: Oxidation of the final product using hydrogen peroxide and sodium carbonate to obtain Perimycin." ] } | |

CAS-Nummer |

11016-07-2 |

Produktname |

Perimycin |

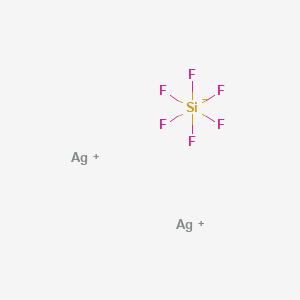

Molekularformel |

C59H88N2O17 |

Molekulargewicht |

1097.34 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.